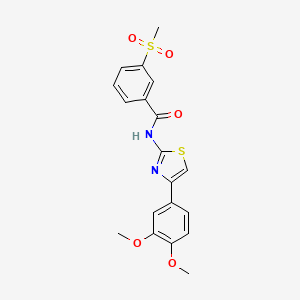

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

N-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic benzamide derivative featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at the 4-position and a 3-(methylsulfonyl)benzamide moiety at the 2-position. The compound’s structure combines electron-donating methoxy groups with the electron-withdrawing methylsulfonyl group, creating a unique electronic profile that may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-16-8-7-12(10-17(16)26-2)15-11-27-19(20-15)21-18(22)13-5-4-6-14(9-13)28(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFWJKDSYKITSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound featuring a thiazole moiety, which has been studied for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular pathways involved in disease processes. Notably, compounds with thiazole structures have shown promising results in modulating kinase activities and inhibiting inflammatory cytokine production.

- p38 MAP Kinase Inhibition : Thiazole derivatives have been identified as potent inhibitors of p38 MAP kinase, a critical regulator in inflammatory responses and cellular stress signaling pathways .

- Cytokine Production : The compound may also inhibit tumor necrosis factor-alpha (TNF-α) production, which is significant in treating cytokine-mediated diseases .

- Adenosine Receptor Antagonism : Some thiazole compounds act as antagonists at adenosine receptors, providing a mechanism for anti-inflammatory effects .

Anticancer Properties

Research indicates that thiazole derivatives exhibit anticancer properties through various mechanisms:

- Cell Viability Assays : In vitro studies using cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have demonstrated that thiazole compounds can significantly reduce cell viability, suggesting their potential as chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : Studies have shown that modifications on the phenyl ring and the presence of electron-donating groups enhance cytotoxic activity against cancer cells. For instance, the introduction of methoxy groups has been linked to increased potency against specific cancer cell lines .

Antimicrobial Activity

In addition to anticancer effects, this compound may exhibit antimicrobial properties:

- In Vitro Testing : Preliminary tests have indicated that thiazole derivatives can demonstrate antimicrobial activity comparable to established antibiotics against various bacterial strains . The presence of electron-withdrawing or donating groups on the aromatic rings plays a crucial role in enhancing this activity.

Biological Activity Summary Table

| Activity Type | Methodology | Key Findings |

|---|---|---|

| p38 MAP Kinase Inhibition | Kinase assays | Significant inhibition observed |

| TNF-α Production | Cytokine assays | Reduced levels of TNF-α |

| Anticancer Activity | MTT Assay | IC50 values lower than standard drugs like doxorubicin |

| Antimicrobial Activity | Disc diffusion method | Comparable efficacy to norfloxacin |

Case Studies

-

Case Study 1: Anticancer Efficacy

- Objective : Evaluate the efficacy of this compound on MCF-7 cells.

- Results : The compound exhibited an IC50 value significantly lower than doxorubicin, indicating superior efficacy in inhibiting cell proliferation.

-

Case Study 2: Anti-inflammatory Effects

- Objective : Assess the anti-inflammatory potential through TNF-α inhibition.

- Results : The compound demonstrated a marked reduction in TNF-α levels in treated macrophages compared to controls.

Research Findings

Recent studies highlight the versatility and potential therapeutic applications of this compound:

- Synthesis and Characterization : The compound is synthesized through reactions involving 3,4-dimethoxyphenyl isothiocyanate and guanidine under controlled conditions. Characterization techniques confirm its structural integrity.

- Pharmacological Studies : Ongoing research focuses on optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Benzamide Scaffolds

Substituent Effects on the Thiazole Ring

The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogs such as:

N-(4-(Pyridin-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (9a, ): Replaces the dimethoxyphenyl group with a pyridin-3-yl substituent. Synthesized similarly via EDCI/HOBt coupling, yielding a white solid with confirmed structure by ¹H NMR and LC-MS .

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide () :

- Substitutes dimethoxyphenyl with 2,4-dichlorophenyl.

- Chlorine atoms are electron-withdrawing, reducing electron density on the thiazole compared to methoxy groups.

- Molecular weight: 427.3 g/mol (vs. ~421.5 g/mol estimated for the target compound) .

Substituent Effects on the Benzamide Moiety

The 3-(methylsulfonyl) group is conserved in several analogs, including 9a () and the dichlorophenyl derivative (). This group enhances polarity and may influence interactions with biological targets (e.g., kinase inhibition via sulfonyl binding pockets).

Physicochemical Properties

*Estimated based on molecular formula.

Key Observations:

- Electronic Effects : Methoxy groups donate electrons, while chlorine and sulfonyl groups withdraw electrons, altering reactivity and binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.